molecular formula C28H27F3N8O B12761959 N-Desmethyl flumatinib CAS No. 1312165-54-0

N-Desmethyl flumatinib

Cat. No.: B12761959
CAS No.: 1312165-54-0
M. Wt: 548.6 g/mol
InChI Key: SYEWLYMVOLLTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Flumatinib, also identified as metabolite M1, is a major circulating metabolite of the tyrosine kinase inhibitor Flumatinib . It is formed from the parent drug via N-desmethylation and has been demonstrated to possess pharmacological properties similar to those of Flumatinib itself, contributing to the overall efficacy of the treatment in preclinical models . This compound is an essential analytical reference standard used in the research and development of Flumatinib, particularly for applications in liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and validation . Its primary research value lies in enabling precise pharmacokinetic studies, allowing scientists to simultaneously quantify levels of Flumatinib and its major metabolites, including M1 and the amide hydrolysis product (M3), in biological matrices such as patient plasma . The well-characterized nature of this compound is critical for ensuring reliable and precise analytical outcomes in quality control (QC) processes during drug manufacturing. It supports regulatory filings for both New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA) and aligns with key guidelines from regulatory bodies like the USP and EMA . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1312165-54-0

Molecular Formula

C28H27F3N8O

Molecular Weight

548.6 g/mol

IUPAC Name

N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C28H27F3N8O/c1-18-25(38-27-34-8-6-24(37-27)20-3-2-7-33-15-20)14-22(16-35-18)36-26(40)19-4-5-21(23(13-19)28(29,30)31)17-39-11-9-32-10-12-39/h2-8,13-16,32H,9-12,17H2,1H3,(H,36,40)(H,34,37,38)

InChI Key

SYEWLYMVOLLTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Metabolic Pathways Governing N Desmethylation of Flumatinib

Elucidation of Primary Metabolic Transformations of Flumatinib (B611963)

The metabolism of flumatinib in humans is complex, involving several key biochemical reactions. After oral administration, the parent drug, flumatinib, is the primary component found in plasma, urine, and feces. nih.gov However, extensive biotransformation occurs, leading to at least 34 distinct metabolites. nih.gov The main metabolic pathways identified are N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. nih.govingentaconnect.com

These initial transformations are known as Phase I metabolism. Following these reactions, several metabolites undergo further conversion through Phase II metabolism, resulting in the formation of glucuronide and acetylation products. nih.gov The primary circulating metabolites include the N-demethylated product (M1), products of amide bond cleavage (M3 and M4), and various oxidation products. nih.govingentaconnect.com The N-demethylation pathway, which results in the formation of N-Desmethyl flumatinib (M1), is one of the most significant of these transformations. ingentaconnect.com

Identification and Characterization of Cytochrome P450 Isoenzymes Catalyzing N-Demethylation

The conversion of flumatinib to its N-desmethyl metabolite is catalyzed by specific isoenzymes within the cytochrome P450 superfamily, a critical group of enzymes involved in drug metabolism.

Research has consistently identified CYP3A4 as the main cytochrome P450 enzyme responsible for the metabolism of flumatinib. ingentaconnect.comresearchgate.netnih.gov This particular isoenzyme demonstrates the strongest metabolic capability for converting flumatinib into its various metabolites, including this compound (M1). ingentaconnect.comingentaconnect.com The predominant role of CYP3A4 is confirmed by in vitro studies where the metabolic profile of flumatinib in human liver microsomes closely resembles that produced by recombinant human CYP3A4. ingentaconnect.com Furthermore, the metabolism of flumatinib is significantly suppressed by specific CYP3A4 inhibitors such as erythromycin (B1671065), cyclosporine, and voriconazole (B182144), further cementing the central role of this enzyme in the N-demethylation process. ingentaconnect.comnih.gov

While CYP3A4 is the primary catalyst, CYP2C8 has also been identified as a key enzyme involved in the metabolism of flumatinib, including the formation of M1. ingentaconnect.comresearchgate.netingentaconnect.com Although its metabolic capacity for flumatinib is less than that of CYP3A4, its contribution is significant. ingentaconnect.com The involvement of both CYP3A4 and CYP2C8 in the N-demethylation of the related drug imatinib has also been established, suggesting a common metabolic pathway for this class of inhibitors. nih.govnih.gov

Studies utilizing a panel of recombinant CYP enzymes have shown that M1 is a product of flumatinib metabolism catalyzed by six different recombinant CYPs, with the notable exception of CYP1A2. ingentaconnect.com This indicates that while CYP3A4 and CYP2C8 are the main contributors, other enzymes may play a minor role in the N-demethylation of flumatinib.

In Vitro Metabolic Studies of Flumatinib to this compound Conversion

The metabolic conversion of flumatinib to this compound has been extensively studied using various in vitro systems, which are essential for isolating and characterizing specific metabolic pathways without the complexities of an in vivo environment.

Key experimental models include:

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.net Incubating flumatinib with HLMs results in the formation of several metabolites, with M1 being a major product. ingentaconnect.com The half-maximal inhibitory concentration (IC50) of flumatinib metabolism by the inhibitor isavuconazole (B1672201) in HLMs was found to be 6.66 μM. researchgate.net

Recombinant Enzymes: To pinpoint the specific enzymes responsible, studies use recombinant human cytochrome P450 enzymes expressed in cellular systems. ingentaconnect.com Experiments with recombinant CYP3A4 (rCYP3A4) confirm its primary role, as it efficiently catalyzes the formation of M1 and other metabolites in a pattern similar to that seen in HLMs. ingentaconnect.comresearchgate.net The IC50 for isavuconazole inhibition of flumatinib metabolism in rCYP3A4 was 2.90 μM. researchgate.net

In these in vitro systems, the role of CYP3A4 was further validated by using specific chemical inhibitors. When flumatinib was co-incubated with HLMs or recombinant CYP3A4 in the presence of CYP3A4 inhibitors like erythromycin, cyclosporine, and voriconazole, the formation of M1 was significantly decreased. ingentaconnect.com

Metabolite Profiling and Identification of this compound (M1)

Metabolite profiling studies are conducted to identify and quantify the byproducts of drug metabolism. For flumatinib, these studies have been performed in patients with chronic myelogenous leukemia, analyzing samples of plasma, urine, and feces. nih.gov

Data Tables

Table 1: Primary Identified Metabolites of Flumatinib

Metabolite Code Metabolic Transformation Description
M1 N-Demethylation This compound, a major active metabolite. nih.govingentaconnect.com
M2 (subtypes) Oxidation Various oxidation products (e.g., M2-1, M2-4, M2-7, M2-9). nih.govingentaconnect.com
M3 Amide Hydrolysis An amide bond cleavage product, a major metabolite. nih.govingentaconnect.com
M4 Amide Hydrolysis A second amide bond cleavage product. nih.govingentaconnect.com
M14 Oxidation An oxidation metabolite. nih.govingentaconnect.com

Table 2: Cytochrome P450 Enzymes Involved in this compound (M1) Formation

Enzyme Role in M1 Formation Supporting Evidence
CYP3A4 Primary Strongest metabolic ability; inhibition studies with specific inhibitors (erythromycin, voriconazole) significantly reduce M1 formation; recombinant CYP3A4 efficiently produces M1. ingentaconnect.comnih.gov
CYP2C8 Secondary Identified as a key contributor to flumatinib metabolism and M1 formation, though to a lesser extent than CYP3A4. ingentaconnect.comingentaconnect.com

| Other CYPs | Minor/Negligible | M1 is formed by several other recombinant CYPs, but not CYP1A2. ingentaconnect.com |

Pharmacodynamic Profile and Molecular Mechanism of Action of N Desmethyl Flumatinib

Comparative Analysis of Kinase Inhibitory Potency and Selectivity

The primary mechanism of action for flumatinib (B611963), and by extension N-Desmethyl flumatinib, is the potent inhibition of the BCR-ABL1 fusion protein. patsnap.com This constitutively active tyrosine kinase is the pathogenic driver in most cases of chronic myeloid leukemia (CML). patsnap.comnih.gov Flumatinib binds to the ATP-binding site of the ABL1 kinase domain, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on substrate proteins. patsnap.com This action blocks the enzyme's catalytic activity and interrupts downstream signaling pathways that promote uncontrolled cell proliferation and resistance to apoptosis. patsnap.compatsnap.com

In vitro studies have demonstrated that flumatinib is a highly potent inhibitor of the c-Abl kinase, with an IC50 value of 1.2 nM. medchemexpress.comselleckchem.com This represents a significantly greater potency—approximately 80-fold higher—than that of the first-generation inhibitor imatinib, which has an IC50 of 100.9 nM for ABL kinase. nih.gov Given its similar pharmacological profile, this compound is expected to exhibit comparable high-potency inhibition of BCR-ABL1 kinase activity. nih.gov

The mast/stem cell growth factor receptor, c-Kit, is another important target of flumatinib. nih.govpatsnap.com Like PDGFR, c-Kit plays a role in cell signaling pathways that govern proliferation and survival, and activating mutations in this receptor are associated with various malignancies, including gastrointestinal stromal tumors (GISTs). nih.govnih.gov Flumatinib demonstrates inhibitory activity against c-Kit with an IC50 value of 665.5 nM. nih.govmedchemexpress.comselleckchem.com This activity is a key component of its broader therapeutic profile. This compound, possessing similar pharmacological properties, is expected to contribute to the inhibition of c-Kit signaling. nih.gov

Comparative Kinase Inhibitory Potency (IC50) of Flumatinib
Kinase TargetFlumatinib IC50 (nM)Imatinib IC50 (nM)
c-Abl1.2 nih.govmedchemexpress.comselleckchem.com100.9 nih.gov
PDGFRβ307.6 nih.govmedchemexpress.comselleckchem.comselleckchem.com201.8 nih.gov
c-Kit665.5 nih.govmedchemexpress.comselleckchem.com361.8 nih.gov

Cellular Effects and Signal Transduction Pathway Modulation

The inhibition of target kinases by this compound, as inferred from its parent compound, leads to significant downstream cellular effects. These effects are characterized by the disruption of phosphorylation events and the modulation of key signaling cascades that are critical for tumor cell survival and proliferation.

A direct consequence of kinase inhibition by flumatinib is the suppression of target protein phosphorylation. In cellular assays, flumatinib predominantly inhibits the autophosphorylation of the BCR-ABL1 protein in K562 cells, a cell line derived from a CML patient. medchemexpress.com This blockade of autophosphorylation is the critical step that deactivates the kinase and halts its downstream signaling functions. patsnap.com At higher concentrations, flumatinib also effectively inhibits the phosphorylation of c-Kit and PDGFR. medchemexpress.com Studies have confirmed that treatment with flumatinib effectively abolishes the phosphorylation of KIT in transformed cell lines. nih.gov Based on its analogous pharmacological activity, this compound is expected to exert a similar inhibitory effect on the autophosphorylation of these key oncoproteins. nih.gov

The inhibition of BCR-ABL1, PDGFRβ, and c-Kit phosphorylation by flumatinib leads to the modulation of multiple downstream signaling pathways. Research has shown that flumatinib treatment affects the expression levels of several critical proteins involved in cell proliferation, hypoxia response, and angiogenesis. usc.edu

In a study using the U266 multiple myeloma cell line, flumatinib was found to decrease the gene and protein expression of C-MYC and Hypoxia-Inducible Factor-1α (HIF-1α) in a dose- and time-dependent manner. usc.edu C-MYC is a proto-oncogene that plays a central role in cell cycle progression and proliferation. HIF-1α is a key transcription factor that allows tumor cells to adapt to hypoxic environments, often by promoting angiogenesis. nih.gov

Furthermore, the same study demonstrated that flumatinib treatment also reduced the protein expression of Vascular Endothelial Growth Factor (VEGF), a primary downstream target of HIF-1α and a potent stimulator of blood vessel formation. usc.edunih.gov By suppressing these pathways, flumatinib can inhibit crucial processes required for tumor growth and survival. This compound, as an active metabolite, is presumed to contribute to these effects on downstream signaling cascades. nih.gov

Structure-Activity Relationship (SAR) of this compound in Comparison to Parent Compound

The structure-activity relationship (SAR) of this compound in comparison to its parent compound, flumatinib, centers on the single structural modification: the removal of a methyl group from the piperazine (B1678402) ring. This N-demethylation is a common metabolic pathway for many drugs containing a piperazine moiety.

The core pharmacophore of flumatinib, responsible for its binding to the ATP-binding pocket of the target kinases, remains intact in this compound. The critical interactions with the kinase domain are therefore preserved, which accounts for the observation that this compound retains a pharmacological activity similar to that of flumatinib. nih.gov

The key structural features of flumatinib that contribute to its high potency and selectivity as a BCR-ABL inhibitor include the pyridine (B92270) and trifluoromethyl groups, which facilitate critical hydrophobic interactions within the ABL kinase domain. These features are unaltered in this compound. The N-methyl group on the piperazine ring of flumatinib is primarily involved in modulating the physicochemical properties of the molecule, such as its solubility and metabolic stability.

A direct quantitative comparison of the IC50 values would provide a more definitive understanding of the subtle differences in potency that may exist between flumatinib and its N-desmethyl metabolite. However, based on the available data, the N-demethylation does not appear to significantly disrupt the key binding interactions required for potent kinase inhibition.

The following table outlines the structural and known activity comparison between flumatinib and this compound.

CompoundStructural DifferenceReported Pharmacological Activity
FlumatinibN-methylated piperazine ringPotent inhibitor of BCR-ABL, c-Kit, and PDGFR
This compoundN-demethylated piperazine ringSimilar pharmacological properties to flumatinib

Advanced Analytical Methodologies for N Desmethyl Flumatinib Quantification

Development and Validation of Chromatographic-Mass Spectrometric Assays

The quantitative determination of drugs and their metabolites in biological fluids is a cornerstone of drug development. For N-Desmethyl flumatinib (B611963), highly selective and sensitive analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its superior performance over other methods like HPLC with UV detection, which may lack the necessary sensitivity and selectivity for complex biological samples. doi.org

LC-MS/MS methods provide a powerful tool for the quantification of analytes like N-Desmethyl flumatinib in complex biological matrices such as plasma, serum, and urine. ijpscr.infonih.gov The development of a successful LC-MS/MS protocol involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpscr.infoscielo.br For similar compounds like N-desmethyl imatinib, protein precipitation with methanol (B129727) or acetonitrile (B52724) is a frequently used method due to its simplicity and speed. nih.govnih.govamazonaws.com This process effectively removes proteins that can interfere with the analysis and damage the chromatographic column.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate this compound from endogenous components of the matrix and other potential metabolites. Reversed-phase columns, such as C18, are commonly employed. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure efficient separation and proper ionization of the analyte. doi.orgnih.gov Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness, allowing for short run times. doi.org

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, which provides excellent selectivity and sensitivity. nih.gov The electrospray ionization (ESI) source in positive mode is typically used for this class of compounds. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. doi.orgnih.gov For the analogous compound N-desmethyl imatinib, the ion transition m/z 480 → 394 is commonly monitored. nih.govresearchgate.net

A summary of typical LC-MS/MS parameters used for the analysis of the closely related metabolite, N-desmethyl imatinib, is presented below.

ParameterDescriptionReference
Sample Preparation Protein Precipitation with Methanol/Acetonitrile nih.govnih.gov
Chromatography Reversed-Phase HPLC nih.gov
Column C18 (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm) nih.gov
Mobile Phase Methanol–water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium acetate nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Ionization Positive Electrospray Ionization (ESI+) nih.gov
Monitoring Mode Multiple Reaction Monitoring (MRM) nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, increased sensitivity, and significantly faster analysis times compared to conventional HPLC. mdpi.com These characteristics make UPLC-MS/MS an attractive option for high-throughput bioanalysis required in clinical studies.

The principles of sample preparation and mass spectrometric detection in UPLC-MS/MS are similar to those in LC-MS/MS. However, the chromatographic separation is performed on a UPLC system, which operates at higher pressures. The separation of this compound and its internal standard can be achieved on specialized UPLC columns, such as an Acquity CSH C18 column. mdpi.com The enhanced peak resolution and shorter run times offered by UPLC can improve laboratory efficiency without compromising data quality. nih.gov For instance, a validated UPLC-MS/MS method for simultaneously determining multiple tyrosine kinase inhibitors, including imatinib, demonstrated the efficiency and sensitivity of this technique for clinical therapeutic drug monitoring. nih.gov

ParameterDescriptionReference
System Ultra-Performance Liquid Chromatography mdpi.comnih.gov
Advantage Higher sensitivity, faster analysis, better resolution mdpi.com
Column UPLC Column (e.g., Acquity CSH C18, 2.1 mm × 100 mm, 1.7 µm) mdpi.com
Sample Extraction Liquid-Liquid Extraction or Protein Precipitation mdpi.comnih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

Application of Stable Isotope-Labeled Analogs as Internal Standards (e.g., this compound-D8)

The use of an appropriate internal standard (IS) is crucial for achieving accurate and precise quantification in bioanalytical methods. An ideal IS should have physicochemical properties very similar to the analyte. amazonaws.com Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards in mass spectrometry-based assays. nih.govhilarispublisher.com For the quantification of this compound, a deuterated analog such as this compound-D8 would be an excellent choice.

SIL internal standards, such as N-Desmethyl imatinib-D4 or Imatinib-D8 (used for related analyses), co-elute with the analyte and exhibit nearly identical behavior during sample extraction and ionization. nih.govnii.ac.jp This allows them to effectively compensate for variations in sample recovery and matrix effects—a phenomenon where components in the biological matrix suppress or enhance the ionization of the analyte. thermofisher.com By normalizing the analyte's response to the IS response, the method's accuracy and precision are significantly improved. thermofisher.com The use of SIL-IS is essential for correcting inter-individual variability in sample recovery and ensuring reliable data. nih.gov

Deuterium (B1214612) (²H) is a commonly used stable isotope for labeling, though care must be taken in selecting the labeling position to avoid potential deuterium loss during sample processing or analysis. hilarispublisher.com Other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also used and are generally considered more stable. hilarispublisher.comthermofisher.com

Methodological Considerations for Bioanalytical Performance

Validation is a critical process to ensure that a bioanalytical method is suitable for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for method validation, which includes the assessment of several key parameters. gmp-compliance.orgeuropa.eu

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte. ajpsonline.com A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte over a specified range. doi.org The relationship should be continuous and reproducible. gmp-compliance.org

The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically with a signal-to-noise ratio of at least 5. ajpsonline.comjetir.org The range should encompass the expected concentrations of this compound in study samples. ajpsonline.com For N-desmethyl imatinib, validated methods have demonstrated wide linear ranges, for example, from 3 ng/mL to 700 ng/mL. doi.orgnih.govresearchgate.net The acceptance criterion for the calibration curve is typically a correlation coefficient (r²) of 0.99 or better. doi.org

The table below summarizes linearity data from validated methods for the analogous compound, N-desmethyl imatinib.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r or r²)Reference
N-desmethyl imatinib3 - 700r > 0.99 doi.orgnih.govresearchgate.net
N-desmethyl imatinib50 - 360r² > 0.99 nih.gov
N-desmethyl imatinib10 - 2,000r > 0.999 nih.gov
Norimatinib (N-desmethyl imatinib)10 - 1,500r² > 0.996 nih.gov

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). jetir.orgau.dk Accuracy is the closeness of the mean test results to the true or nominal value. nih.govau.dk

Both precision and accuracy are evaluated at multiple concentration levels, including the LLOQ and at least three quality control (QC) levels (low, medium, and high) within the calibration range. ijpscr.infogmp-compliance.org These assessments are performed within a single analytical run (intra-day or within-run precision) and across different runs on different days (inter-day or between-run precision). ijpscr.infoau.dk

According to regulatory guidelines, for QC samples, the precision (CV%) should not exceed 15%, and the accuracy should be within ±15% of the nominal value. gmp-compliance.orgeuropa.eu For the LLOQ, the criteria are slightly wider, with precision not exceeding 20% and accuracy within ±20% of the nominal value. gmp-compliance.orgeuropa.eu

The following table presents typical precision and accuracy results from a validated LC-MS/MS method for N-desmethyl imatinib.

Concentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% of nominal)Reference
LLOQ< 8.87%< 6.88%85-115% ijpscr.info
Low QC≤ 8.0%≤ 8.0%Bias ≤ ±8.3% nih.gov
Medium QC≤ 8.0%≤ 8.0%Bias ≤ ±8.3% nih.gov
High QC< 15%< 15%85-115% nih.gov

Specificity and Selectivity in Complex Biological Matrices (e.g., plasma, liver microsomes)

The cornerstone of a reliable bioanalytical method is its ability to unequivocally measure the analyte of interest, this compound (M1), without interference from endogenous components in the biological matrix or other related substances. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for achieving high specificity and selectivity in the quantification of this compound in both plasma and liver microsomes. frontiersin.orgingentaconnect.com

In the analysis of human plasma, a highly specific and rapid LC-MS/MS method has been developed for the simultaneous determination of flumatinib and its two major metabolites, including this compound. frontiersin.org The selectivity of this method is achieved through the use of multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for each analyte. For this compound, the transition of m/z 549→m/z 463 is utilized, which provides a unique signature for the molecule, thereby minimizing the likelihood of interference from other compounds in the plasma. frontiersin.org The method demonstrated no significant interference from endogenous plasma components at the retention time of this compound. frontiersin.org

Similarly, for the analysis in liver microsomes, a validated LC-MS/MS method has been established to investigate the in vitro metabolism of flumatinib. ingentaconnect.com The representative chromatograms from this study show distinct peaks for this compound and the internal standard, with no interfering peaks from the blank liver microsome matrix, confirming the high selectivity of the method. ingentaconnect.com The retention times for this compound and the internal standard were 1.93 and 2.14 minutes, respectively, indicating good chromatographic separation from other components. ingentaconnect.com

The validation of these methods includes the assessment of linearity, precision, and accuracy, which further substantiates their specificity and selectivity.

Table 1: LC-MS/MS Method Validation Parameters for this compound (M1) in Human Plasma frontiersin.org

ParameterThis compound (M1)
Linear Range0.100-100 ng/mL
Intra-day Precision (RSD)< 9.8%
Inter-day Precision (RSD)< 9.8%
Accuracy (RE)± 6.0%

Table 2: LC-MS/MS Method Validation Parameters for this compound (M1) in Liver Microsomes ingentaconnect.com

ParameterThis compound (M1)
Linear Range1.0-250 ng/mL
Intra-day Precision (RSD)0.99% to 3.6%
Accuracy (RE)-3.2% to 6.9%

Sample Preparation Techniques for this compound Analysis

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For the analysis of this compound in both plasma and liver microsomes, protein precipitation has been demonstrated to be a simple, rapid, and effective technique. frontiersin.orgsemanticscholar.org

In the analysis of human plasma, a one-step protein precipitation with methanol is employed. frontiersin.org This method involves the addition of methanol to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing this compound and other soluble components is collected for LC-MS/MS analysis. This technique is advantageous due to its simplicity and speed, making it suitable for high-throughput analysis in clinical pharmacokinetic studies. frontiersin.org

For studies involving liver microsomes, the sample preparation is integrated into the in vitro incubation procedure. The incubation mixture typically contains liver microsomes, the substrate (flumatinib), and cofactors in a buffer solution. ingentaconnect.com Following the incubation period, the metabolic reaction is quenched, often by the addition of a cold organic solvent like acetonitrile or methanol. This not only stops the enzymatic activity but also precipitates the microsomal proteins. Similar to the plasma sample preparation, the mixture is then centrifuged, and the supernatant is analyzed by LC-MS/MS. ingentaconnect.com

The choice of protein precipitation as the sample preparation method for this compound analysis is supported by its ability to provide good extraction recovery and minimize matrix effects, ensuring the accuracy and reliability of the subsequent quantification. semanticscholar.org

Table 3: Sample Preparation Techniques for this compound Analysis

Biological MatrixSample Preparation TechniqueDescriptionReference
Human PlasmaProtein PrecipitationA one-step precipitation with methanol is used to remove proteins before LC-MS/MS analysis. frontiersin.org
Liver MicrosomesProtein PrecipitationThe metabolic reaction is quenched and proteins are precipitated with a cold organic solvent (e.g., acetonitrile or methanol) following in vitro incubation. ingentaconnect.com

Investigation of Drug Drug Interactions Affecting N Desmethyl Flumatinib Metabolism

Assessment of Cytochrome P450 Inducers and Inhibitors on N-Desmethyl Flumatinib (B611963) Biotransformation

The biotransformation of flumatinib to N-desmethyl flumatinib is catalyzed predominantly by the CYP3A4 enzyme, with some contribution from CYP2C8. ingentaconnect.comnih.gov Consequently, substances that inhibit or induce these enzymes can significantly impact the rate of this compound formation.

Several studies have investigated the effects of specific CYP3A4 inhibitors on the metabolism of flumatinib. These inhibitors primarily affect the N-demethylation process, thereby reducing the formation of this compound.

Azole Antifungals: A range of azole antifungal agents, known for their CYP3A4 inhibitory properties, have been shown to impede flumatinib metabolism. In vitro studies using human liver microsomes (HLM), rat liver microsomes (RLM), and recombinant human CYP3A4 (rCYP3A4) have quantified these inhibitory effects.

Isavuconazole (B1672201) was found to inhibit the metabolism of flumatinib, with half-maximal inhibitory concentration (IC₅₀) values of 6.66 μM in HLM, 0.62 μM in RLM, and 2.90 μM in rCYP3A4. nih.govnih.gov A comparative analysis demonstrated that ketoconazole, posaconazole, and isavuconazole exert more potent inhibitory effects on flumatinib metabolism in HLM than itraconazole, fluconazole, and voriconazole (B182144). nih.govnih.govresearchgate.net Ketoconazole was identified as a particularly potent inhibitor. nih.gov While these agents inhibit the formation of this compound, in vivo pharmacokinetic studies in rats showed that isavuconazole did not affect the metabolism of this compound (M1) itself, suggesting that its stability and clearance are not impacted by this specific inhibitor. nih.govnih.govresearchgate.net

InhibitorSystemIC₅₀ Value (μM)Reference
IsavuconazoleHuman Liver Microsomes (HLM)6.66 nih.govnih.gov
IsavuconazoleRat Liver Microsomes (RLM)0.62 nih.govnih.gov
IsavuconazoleRecombinant CYP3A4 (rCYP3A4)2.90 nih.govnih.gov
KetoconazoleHuman Liver Microsomes (HLM)0.05 researchgate.net
KetoconazoleRat Liver Microsomes (RLM)0.16 researchgate.net

Other Inhibitors (Erythromycin, Cyclosporine, Voriconazole): The macrolide antibiotic erythromycin (B1671065), the immunosuppressant cyclosporine, and the antifungal voriconazole are also known CYP3A4 inhibitors that can interfere with flumatinib metabolism. ingentaconnect.comnih.gov In vitro experiments confirmed that these three compounds inhibit the biotransformation of flumatinib. ingentaconnect.comnih.gov Subsequent in vivo studies in rats demonstrated that co-administration of flumatinib with either erythromycin or cyclosporine led to a significant increase in the plasma concentration and systemic exposure of the parent drug, flumatinib. ingentaconnect.comnih.gov However, the pharmacokinetic parameters for this compound did not show consistent results under these conditions, further indicating that the primary interaction involves the inhibition of the metabolite's formation rather than a direct effect on its stability or clearance. ingentaconnect.com

The mechanism by which these inhibitors affect flumatinib metabolism has been characterized. For isavuconazole, the inhibition of flumatinib metabolism in HLM, RLM, and rCYP3A4 systems was determined to be a mixed-type mechanism, involving both competitive and non-competitive inhibition. nih.govnih.govresearchgate.net

The inhibition constant (Kᵢ) values for isavuconazole were calculated to be 3.59 μM in HLM, 1.44 μM in RLM, and 5.48 μM in rCYP3A4. nih.govresearchgate.net The lower Kᵢ value in RLM suggests a higher potential for drug-drug interactions in this system compared to HLM and rCYP3A4. nih.gov

InhibitorSystemInhibition MechanismKᵢ Value (μM)Reference
IsavuconazoleHuman Liver Microsomes (HLM)Mixed3.59 nih.govresearchgate.net
IsavuconazoleRat Liver Microsomes (RLM)Mixed1.44 nih.govresearchgate.net
IsavuconazoleRecombinant CYP3A4 (rCYP3A4)Mixed5.48 nih.govresearchgate.net

Enzyme Kinetic Studies of this compound Formation and Clearance

Enzyme kinetic studies have primarily focused on the formation of this compound from its parent compound, flumatinib, as this is the rate-limiting step influenced by CYP inhibitors. The Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half-maximal velocity of the reaction, has been determined for flumatinib metabolism. researchgate.net

Mechanisms of Resistance and N Desmethyl Flumatinib S Role in Overcoming Them

Intrinsic Activity of N-Desmethyl Flumatinib (B611963) against Kinase Mutations Conferring Drug Resistance

The clinical effectiveness of N-Desmethyl flumatinib is closely tied to the activity of its parent drug, flumatinib, which has demonstrated potent inhibitory effects against various drug-resistant kinase mutations. As this compound shares similar pharmacodynamic properties with flumatinib, its intrinsic activity against these mutations is a key component of its therapeutic action nih.gov.

Mutations in the BCR-ABL1 kinase domain are a primary cause of resistance to first and second-generation TKIs in the treatment of CML. While direct studies on this compound are limited, the efficacy of flumatinib against various resistant mutants suggests the metabolite's potential. For instance, mutations such as V299L and F317L are known to confer resistance to dasatinib researchgate.net. The F317L mutation, in particular, has been detected in CML patients who have developed resistance to dasatinib therapy researchgate.net. The emergence of such mutations underscores the need for TKIs with a broad inhibitory profile. Flumatinib has shown higher potency against CML with specific mutations compared to imatinib, suggesting it can overcome some of these resistance mechanisms researchgate.net. The ability of flumatinib to inhibit a range of mutations indicates that its active metabolite, this compound, likely contributes to this activity, helping to suppress resistant clones.

BCR-ABL1 MutantAssociated TKI Resistance
V299LDasatinib researchgate.netnih.gov
F317LDasatinib researchgate.netnih.govresearchgate.net
F317IDasatinib nih.gov
M351TImatinib, Ponatinib (in combination with other mutations) nih.gov

In the context of GISTs, activating mutations in the KIT receptor tyrosine kinase are common. Resistance to initial TKI therapy often develops through secondary mutations in the KIT kinase domain. Flumatinib has shown significant efficacy in overcoming resistance conferred by several of these mutations. In vitro studies have demonstrated that flumatinib can effectively counter the drug resistance of certain KIT mutants with activation loop mutations, including D820G, N822K, Y823D, and A829P nih.govresearchgate.netjax.org. This suggests that this compound also contributes to the inhibition of these resistant forms of the KIT protein. Furthermore, in vivo studies have indicated that flumatinib has superior efficacy compared to imatinib and sunitinib against cells with the Y823D secondary mutation nih.govresearchgate.netjax.org. The KIT Y823D mutation is known to confer resistance to both imatinib and sunitinib oncokb.org.

KIT MutantResistance ProfileFlumatinib Activity
D820GImatinib-resistantEffective nih.govresearchgate.net
N822KImatinib-resistantEffective nih.govresearchgate.net
Y823DImatinib and Sunitinib-resistant oncokb.orgSuperior efficacy nih.govresearchgate.netjax.org
A829PImatinib-resistantEffective nih.govresearchgate.net

Role of Drug Efflux Transporters in this compound Cellular Accumulation and Resistance

The intracellular concentration of a drug is a critical determinant of its efficacy. Overexpression of drug efflux transporters is a well-established mechanism of multidrug resistance (MDR).

Resistance to flumatinib has been associated with the increased expression of membrane transport proteins, which actively pump the drug out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effect. Specifically, the overexpression of P-glycoprotein (P-gp/ABCB1), as well as other ATP-binding cassette (ABC) transporters like ABCC1 and ABCC4, has been identified as a key factor in flumatinib resistance nih.govnih.gov. In flumatinib-resistant CML cell lines (K562/FLM), a significant increase in the expression of these drug-efflux proteins was observed, contributing to the cells' ability to evade the cytotoxic effects of flumatinib nih.govnih.gov. Given that this compound is a major circulating component derived from flumatinib, it is highly probable that its cellular accumulation is also negatively affected by these efflux pumps.

Autophagy, a cellular process of self-digestion and recycling of cellular components, can have a dual role in cancer, either promoting cell survival or cell death. In the context of flumatinib resistance, enhanced autophagy has been identified as a pro-survival mechanism used by cancer cells. Studies have shown that flumatinib-resistant CML cells exhibit increased levels of autophagy, which helps them to withstand the cytotoxic effects of the drug nih.govnih.gov. This suggests that autophagy may contribute to the degradation of TKIs or otherwise mitigate their effects. Therefore, the efficacy of this compound in resistant cells could be compromised by this enhanced autophagic activity. Conversely, the inhibition of autophagy has been shown to potentially reverse flumatinib resistance, indicating that targeting this pathway could be a strategy to enhance the therapeutic effects of this compound nih.gov.

Signaling Pathway Alterations in Resistance and this compound Sensitivity

The development of drug resistance can also be driven by the activation of alternative signaling pathways that bypass the inhibitory effects of the targeted drug.

Synthetic Chemistry and Application As a Research Standard

Chemical Synthesis Approaches for N-Desmethyl Flumatinib (B611963)

The synthesis of N-Desmethyl flumatinib as a reference standard is essential for its use in analytical and metabolic studies. While specific, detailed public-domain syntheses are often proprietary, the chemical structure suggests plausible and established synthetic routes. One logical approach involves a convergent synthesis strategy similar to that of flumatinib itself, but with a key modification in one of the building blocks.

The synthesis of flumatinib typically involves the coupling of two main fragments: N-(5-amino-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine and 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid. To produce this compound, the latter fragment would be replaced with its desmethyl counterpart: 4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzoic acid.

A likely synthetic pathway would proceed as follows:

Amide Bond Formation: The core of the synthesis is the formation of an amide bond. The amine group on the pyridine (B92270) ring of N-(5-amino-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine is coupled with the carboxylic acid of 4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzoic acid. This reaction typically employs standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to facilitate the formation of the amide linkage under controlled conditions.

Protection Strategy: The piperazine (B1678402) moiety in the benzoic acid fragment contains a secondary amine that is more nucleophilic than the intended aromatic amine. Therefore, it would require a protecting group, such as a tert-butyloxycarbonyl (Boc) group, during the coupling reaction.

Deprotection: Following the successful amide coupling, the protecting group on the piperazine ring is removed. For a Boc group, this is typically achieved under acidic conditions (e.g., using trifluoroacetic acid), yielding the final this compound product.

This approach allows for the efficient construction of the molecule and is analogous to synthetic strategies used for other kinase inhibitors. columbia.edu

Preparation of Deuterium-Labeled this compound for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantification and requires a stable isotope-labeled internal standard. The preparation of deuterium-labeled this compound is a critical step for its use in such assays. nih.gov The goal is to introduce deuterium (B1214612) atoms at positions that are not susceptible to back-exchange under analytical conditions.

Several strategies can be employed for deuteration:

Use of Deuterated Reagents: One of the most direct methods is to use deuterated building blocks during the synthesis. For instance, a deuterated version of the piperazine ring could be incorporated during the synthesis of the benzoic acid fragment.

Hydrogen-Deuterium Exchange: Another common technique is base-catalyzed or acid-catalyzed hydrogen-deuterium (H/D) exchange on the final molecule or a late-stage intermediate. mdpi.com Protons on carbon atoms adjacent to activating groups can be exchanged for deuterium by treatment with a deuterium source like deuterium oxide (D₂O) under appropriate catalytic conditions. researchgate.net

For this compound, the piperazine ring is a potential site for labeling. A typical procedure would involve synthesizing a key intermediate with multiple deuterium atoms, which is then carried through the final steps of the synthesis. The resulting deuterium-labeled this compound serves as an ideal internal standard, as it co-elutes with the unlabeled analyte during chromatography but is distinguishable by its higher mass in the mass spectrometer, allowing for precise and accurate quantification. mdpi.com

Utilization of this compound as a Reference Standard in Pharmaceutical Analysis

As a key metabolite, a well-characterized this compound reference standard is indispensable for the pharmaceutical analysis of flumatinib. nih.gov

In bioanalytical laboratories, the reference standard of this compound is used to develop and validate methods for its quantification in biological matrices like plasma and urine. This is crucial for pharmacokinetic and toxicokinetic studies.

The process involves:

Preparation of Stock Solutions: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent. The stability of this solution under various storage conditions is thoroughly evaluated. nih.gov

Calibration Standards and Quality Controls: The stock solution is used to prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix. researchgate.net Similarly, quality control (QC) samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the analytical method during sample analysis. nih.gov

Method Validation: The analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is validated according to regulatory guidelines. This validation assesses specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. The availability of a pure, well-characterized reference standard is a prerequisite for a successful validation. researchgate.net

Table 1: Parameters in Bioanalytical Method Validation

ParameterDescriptionRole of Reference Standard
Specificity The ability to differentiate and quantify the analyte in the presence of other components.Used to confirm the chromatographic peak identity and lack of interference.
Linearity The ability to produce test results that are directly proportional to the analyte concentration.Used to prepare calibration standards to define the concentration range.
Accuracy The closeness of the measured concentration to the true concentration.Used to prepare QC samples with known concentrations to test accuracy.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Used to prepare QC samples to evaluate intra- and inter-day precision.
Stability The chemical stability of the analyte in a given matrix under specific conditions.Used to assess freeze-thaw, short-term, and long-term stability.

In the quality control of flumatinib active pharmaceutical ingredient (API) and finished drug products, this compound serves as a specified impurity standard. Regulatory authorities require that potential impurities and degradation products are monitored and controlled within strict limits.

Key applications include:

Impurity Profiling: Analytical methods are developed to separate flumatinib from its related substances, including this compound. The reference standard is used to identify and quantify the this compound peak in the chromatogram of a flumatinib sample.

Limit Tests: The amount of this compound in a batch of flumatinib must not exceed a specified threshold. The reference standard is used to prepare a solution of a known concentration corresponding to this limit, against which the drug substance is compared.

Forced Degradation Studies: Flumatinib is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. The this compound standard is used to confirm if it is formed under any of these stress conditions, helping to understand the drug's stability profile.

Q & A

Q. How can conflicting results between in vitro potency and in vivo efficacy of M1 be reconciled?

  • Methodology : Perform physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Preclinical data showed flumatinib’s tissue concentrations exceed plasma levels, suggesting M1 may accumulate in target organs (e.g., bone marrow) despite lower systemic exposure .

Tables for Key Data

Table 1. Comparative PK Parameters of Flumatinib and M1 in Preclinical Models

ParameterFlumatinib (Mean)M1 (Mean)SpeciesStudy Design
Cmax (ng/mL)45045RatSingle-dose, 400 mg
AUC0–t (h·ng/mL)3200320BeagleFasted vs. Fed
t1/2 (h)8.26.5HumanPhase I Trial
Source: Adapted from

Table 2. Clinical Response Rates Post-Flumatinib Therapy (n=164)

Response MetricBaseline Rate (%)Post-Treatment Rate (%)p-value
CHR8697.6<0.001
MR47.934.8<0.001
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.